Asolectin

Description

Properties

IUPAC Name |

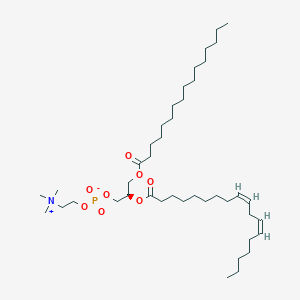

[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-ZTIMHPMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301334203 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PC(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

17708-90-6, 8002-43-5 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PC(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236-237 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Asolectin from Soybean: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asolectin from soybean is a complex mixture of phospholipids, triglycerides, and other minor components extracted from soybeans.[1] It is widely utilized in research and pharmaceutical applications primarily due to its ability to form lipid bilayers, making it an excellent model for biological membranes.[2] This technical guide provides an in-depth overview of the composition, properties, and key applications of this compound, with a focus on its use in the preparation of liposomes and the reconstitution of membrane proteins. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Composition and Physicochemical Properties

This compound is not a single chemical entity but rather a natural mixture. Its composition can vary depending on the source and the extraction and purification methods employed.

Phospholipid Composition

The primary functional components of this compound are its phospholipids. These amphipathic molecules are responsible for the formation of lipid bilayers in aqueous environments. The major phospholipid constituents are phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[3]

Table 1: Typical Phospholipid Composition of Deoiled Soybean Lecithin

| Phospholipid | Abbreviation | Percentage (%) |

| Phosphatidylcholine | PC | ~23% |

| Phosphatidylethanolamine | PE | ~20% |

| Phosphatidylinositol | PI | ~14% |

| Phosphatidic Acid | PA | ~8% |

| Other Phospholipids | - | ~8% |

| Glycolipids | - | ~15% |

| Complexed Sugars | - | ~8% |

| Neutral Lipids | - | ~3% |

Note: This composition can vary between suppliers and batches.

Fatty Acid Profile

The fatty acid composition of the phospholipids in this compound is predominantly unsaturated.[4] This high degree of unsaturation contributes to the fluidity of the lipid bilayers formed from this compound, which is often desirable for membrane protein reconstitution and other applications.

Table 2: Typical Fatty Acid Profile of Soybean Oil (a major component of this compound)

| Fatty Acid | Notation | Type | Percentage (%) |

| Linoleic Acid | C18:2 | Polyunsaturated (Omega-6) | 44.72 - 60.34 |

| Oleic Acid | C18:1 | Monounsaturated (Omega-9) | 16.52 - 33.80 |

| Palmitic Acid | C16:0 | Saturated | 9.18 - 13.02 |

| Linolenic Acid | C18:3 | Polyunsaturated (Omega-3) | 5.62 - 9.54 |

| Stearic Acid | C18:0 | Saturated | 2.80 - 4.74 |

Data compiled from multiple sources.[2][5][6] The exact percentages can vary based on the soybean cultivar and processing conditions.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow to brown powder or granules |

| Solubility | Insoluble in acetone and water; Soluble in chloroform, ether, and ethanol |

| Molecular Weight (Major Component: PC with Palmitoyl-Linoleoyl chains) | ~758.1 g/mol [7] |

| Storage Temperature | 2-8°C[8] |

Key Applications and Experimental Protocols

This compound's ability to form stable lipid bilayers makes it a valuable tool in various research and development areas, particularly in membrane biology and drug delivery.

Liposome Preparation

Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate hydrophilic or lipophilic substances. This compound is a common and cost-effective material for preparing liposomes for basic research and preliminary drug delivery studies.[9]

This is a widely used method for producing unilamellar vesicles of a defined size.[10][11]

Materials:

-

This compound from soybean

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Rotary evaporator

-

Round-bottom flask

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Water bath sonicator (optional)

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

-

Agitate the flask by hand-shaking or vortexing above the lipid phase transition temperature to hydrate the lipid film and form multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]

-

Membrane Protein Reconstitution

This compound liposomes provide a suitable environment for studying the function of purified membrane proteins in a lipid bilayer that mimics a biological membrane.[2]

Bacteriorhodopsin is a light-driven proton pump and a model protein for membrane protein reconstitution studies.[13]

Materials:

-

Purified bacteriorhodopsin in a detergent solution (e.g., Triton X-100, octyl glucoside)

-

This compound liposomes (prepared as described in 3.1.1)

-

Bio-Beads or dialysis tubing for detergent removal

-

Reconstitution buffer

Procedure:

-

Solubilization of Liposomes:

-

Add a detergent (e.g., Triton X-100) to a suspension of pre-formed this compound liposomes to the point of saturation or complete solubilization, forming lipid-detergent mixed micelles.

-

-

Incorporation of Protein:

-

Add the purified, detergent-solubilized bacteriorhodopsin to the lipid-detergent mixed micelles. The lipid-to-protein ratio should be optimized for the specific protein and application.

-

-

Detergent Removal:

-

Remove the detergent slowly from the protein-lipid-detergent mixture. This can be achieved by:

-

Dialysis: Place the mixture in a dialysis bag against a large volume of detergent-free buffer.

-

Adsorption: Add Bio-Beads to the mixture to adsorb the detergent.

-

-

-

Proteoliposome Formation:

-

As the detergent is removed, the bacteriorhodopsin will spontaneously insert into the forming lipid bilayer, resulting in proteoliposomes.

-

-

Characterization:

-

The orientation and functionality of the reconstituted protein can be assessed by appropriate assays (e.g., light-induced proton pumping for bacteriorhodopsin).[14]

-

Logical Relationships in this compound Composition

The hierarchical nature of this compound's composition is a key aspect for researchers to understand.

Conclusion

This compound from soybean is a versatile and valuable tool for researchers in various fields, particularly those working with artificial membranes and membrane proteins. Its natural composition, rich in unsaturated phospholipids, provides a fluid and biologically relevant environment for a range of applications. By understanding its composition and utilizing standardized protocols, researchers can effectively employ this compound to construct reliable model systems for their studies. This guide provides the foundational technical information to facilitate the successful use of this compound in a research setting.

References

- 1. Reconstitution of bacteriorhodopsin into cyclic lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bio.vu.nl [bio.vu.nl]

- 9. Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 2. Incorporation of the light-driven proton pump bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Bacteriorhodopsin as an electrogenic proton pump: reconstitution of bacteriorhodopsin proteoliposomes generating delta psi and delta pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reconstitution of purified halorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Asolectin in Solution: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Asolectin, a natural mixture of phospholipids extracted from soybean, is a cornerstone material in membrane research and drug delivery system development. Its ability to self-assemble into liposomes and other vesicular structures in aqueous solutions makes it an invaluable tool for encapsulating and delivering a wide range of therapeutic agents. This technical guide provides an in-depth overview of the core physical properties of this compound in solution, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its behavior.

Quantitative Physicochemical Parameters of this compound Vesicles

The physical characteristics of this compound vesicles in solution are highly dependent on the preparation method and the surrounding environmental conditions. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Conditions | Reference |

| Particle Size (Hydrodynamic Diameter) | 121 ± 10.7 nm | Erlotinib-loaded liposomes prepared by ether injection method. | [1] |

| 59 nm (mean diameter) | Reconstituted vesicles after freeze-thaw. | [2] | |

| 51-460 nm (intensity-averaged) | Liposomes characterized by Dynamic Light Scattering (DLS). | [2] | |

| Polydispersity Index (PDI) | 0.22 ± 0.01 | Erlotinib-loaded liposomes. | [1] |

| Zeta Potential | -33.7 ± 2.30 mV | Erlotinib-loaded liposomes. | [1] |

| -66 mV | This compound membrane in 0.1 M KCl at pH 6.4. | [3] | |

| -68 mV | This compound membrane in 0.1 M KCl at pH 7.4. | [3] | |

| -69 mV | This compound membrane in 0.1 M KCl at pH 8.4. | [3] | |

| Entrapment Efficiency | 82.60% | For Erlotinib in this compound liposomes. | [1] |

| Drug Loading | 15.89% (w/w) | For Erlotinib in this compound liposomes. | [1] |

Table 1: Summary of reported physicochemical parameters for this compound vesicles.

Aggregation and Self-Assembly in Solution

This compound is an amphiphilic substance, meaning its molecules possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature drives its self-assembly in aqueous environments.

Solubility and Critical Micelle Concentration (CMC): this compound exhibits poor solubility in water but is soluble in organic solvents such as chloroform, methanol, and ethanol[4][5]. Due to its complex composition, primarily consisting of phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, and its tendency to form larger structures, a distinct Critical Micelle Concentration (CMC) is generally not observed in aqueous solutions. Instead of forming simple micelles, this compound molecules readily assemble into more complex bilayer structures like liposomes and lamellar sheets[6].

Liposome Formation: The primary structures formed by this compound in aqueous solution are liposomes, which are spherical vesicles composed of one or more phospholipid bilayers. These structures can encapsulate both hydrophilic compounds in their aqueous core and lipophilic substances within their lipid bilayer[7]. The formation of multilamellar or unilamellar vesicles can be controlled by the preparation method[8].

Experimental Protocols for Characterization

Accurate characterization of this compound solutions is critical for their application. Below are detailed methodologies for key experimental techniques.

Preparation of this compound Liposomes by Thin-Film Hydration, Sonication, and Extrusion

This is a common and effective method for producing unilamellar vesicles of a controlled size.

-

Dissolution: Dissolve a known quantity of this compound (e.g., 10 g) in a suitable organic solvent, such as chloroform (e.g., 30 ml)[4].

-

Drying: The solvent is removed under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The flask is then placed under a high vacuum for several hours to remove any residual solvent[9].

-

Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., 25 mM HEPES, pH 7.5) to form large multilamellar vesicles (LMVs)[9]. This suspension often appears cloudy.

-

Sonication: The LMV suspension is sonicated on ice until the solution becomes nearly transparent. This process breaks down the large multilamellar structures into smaller vesicles[4].

-

Extrusion: To obtain vesicles with a uniform size distribution, the suspension is repeatedly passed through a mini-extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100-400 nm)[4][9]. The suspension is typically passed through the membrane an odd number of times (e.g., 11 or 21 times) to ensure the final product has passed through the membrane[4][9].

Particle Size and Polydispersity Index Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

-

Sample Preparation: Dilute the this compound vesicle stock solution (at least 10-fold) with the same buffer used for hydration to avoid multiple scattering effects[10]. Centrifuge the diluted sample to remove any large aggregates[9].

-

Instrument Setup: Use a DLS instrument, such as a Zetasizer, and allow it to equilibrate at the desired temperature (e.g., 25°C)[10].

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the vesicles are measured by a detector[11].

-

Data Analysis: The rate of these fluctuations is related to the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated to indicate the breadth of the size distribution[11].

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the vesicles, which is a key indicator of their colloidal stability[12][13].

-

Sample Preparation: Dilute the this compound vesicle suspension in an appropriate buffer, often one with a known and controlled ionic strength and pH[12][14][15].

-

Instrument Setup: Use an instrument capable of electrophoretic light scattering (ELS), which is often integrated into modern DLS systems.

-

Measurement: An electric field is applied across the sample, causing the charged vesicles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of the scattered laser light.

-

Data Analysis: The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. The pH and ionic strength of the buffer significantly influence the zeta potential[12][14][15].

Factors Influencing the Physical Properties of this compound in Solution

The behavior of this compound in solution is not static and can be significantly altered by various factors.

-

pH: The pH of the aqueous medium can alter the surface charge of this compound vesicles. The phosphate and other charged groups in the phospholipid headgroups can be protonated or deprotonated depending on the pH, which directly impacts the zeta potential and, consequently, the stability of the vesicle suspension[3]. For instance, at a pH of around 6, the fraction of charged lipids in an this compound membrane is approximately 23%[3]. As the pH increases from 6.4 to 8.4, the negative surface potential of this compound membranes becomes slightly more negative[3].

-

Temperature: Temperature can influence the fluidity of the lipid bilayer. Above the phase transition temperature, the lipid acyl chains are in a more disordered and fluid state, which can affect vesicle size, shape, and permeability.

-

Ionic Strength: The concentration of electrolytes in the solution can screen the surface charges of the vesicles, leading to a decrease in the absolute value of the zeta potential and potentially causing aggregation or flocculation[12][14][15].

-

Presence of Other Molecules: The incorporation of other molecules, such as cholesterol, proteins, or active pharmaceutical ingredients, into the this compound vesicles can alter their physical properties. For example, the inclusion of squalene has been shown to induce structural differences in the hydrodynamic radius distribution and bilayer thickness of this compound liposomes[7][16].

Conclusion

This compound remains a versatile and widely used material for creating model membranes and drug delivery vehicles. A thorough understanding of its physical properties in solution, including its self-assembly behavior, vesicle size, surface charge, and the factors that influence these characteristics, is essential for its effective application in research and development. The experimental protocols and quantitative data presented in this guide provide a foundational resource for professionals working with this important biomaterial.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pim-sympo.jp [pim-sympo.jp]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Biophysical characterization of this compound-squalene liposomes [pubmed.ncbi.nlm.nih.gov]

- 8. cfsciences.com [cfsciences.com]

- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 10. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]

- 11. news-medical.net [news-medical.net]

- 12. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phospholipid and Fatty Acid Profile of Asolectin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asolectin, a natural extract derived from soybean, is a complex mixture of phospholipids and other lipids. It is widely utilized in biomedical research and pharmaceutical development as a tool for reconstituting membrane proteins into liposomes, creating drug delivery systems, and serving as a model for biological membranes. A thorough understanding of its precise phospholipid and fatty acid composition is paramount for the reproducibility and interpretation of experimental results. This guide provides a detailed overview of the phospholipid and fatty acid profile of this compound, comprehensive experimental protocols for its analysis, and a visualization of relevant biochemical pathways.

Core Composition: Phospholipid and Fatty Acid Profiles

The functionality of this compound is intrinsically linked to its composition. The following tables summarize the quantitative data regarding its primary phospholipid constituents and the distribution of fatty acid chains.

Phospholipid Composition of Deoiled Soybean Lecithin

Deoiled soybean lecithin, the source of this compound, exhibits a consistent profile of major phospholipid classes.

| Phospholipid Class | Abbreviation | Percentage (%) |

| Phosphatidylcholine | PC | 21 |

| Phosphatidylethanolamine | PE | 22 |

| Phosphatidylinositol | PI | 19 |

| Phosphatidic Acid | PA | 10 |

| Phosphatidylserine | PS | 1 |

| Glycolipids | 12 |

Table 1: Approximate percentage composition of major phospholipid classes in deoiled soybean lecithin.[1]

Fatty Acid Profile of Deoiled Soybean Lecithin

The fatty acid composition of this compound is characterized by a high proportion of unsaturated fatty acids, which influences the fluidity and physical properties of membranes reconstituted from it.

| Fatty Acid | Notation | Percentage (%) |

| Palmitic Acid | C16:0 | 18.4 |

| Stearic Acid | C18:0 | 4.0 |

| Oleic Acid | C18:1 | 10.7 |

| Linoleic Acid | C18:2 | 58.0 |

| α-Linolenic Acid | C18:3 | 6.8 |

| Other | 2.1 |

Table 2: Typical fatty acid profile of deoiled soybean lecithin.[1]

Experimental Protocols

Accurate determination of the phospholipid and fatty acid profiles of this compound requires robust analytical methodologies. The following sections detail the standard experimental protocols for these analyses.

Protocol 1: Phospholipid Profile Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction of total lipids from this compound followed by the separation and quantification of phospholipid classes using HPLC.

1. Lipid Extraction (Folch Method) [2]

-

Objective: To extract total lipids from the this compound sample.

-

Materials:

-

This compound sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Rotary evaporator or nitrogen stream evaporator

-

-

Procedure:

-

Weigh a known amount of this compound and dissolve it in a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.

-

Vortex the mixture thoroughly to ensure complete dissolution.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex the mixture again and centrifuge at low speed to facilitate phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol, 2:1, v/v) for HPLC analysis.

-

2. HPLC Separation of Phospholipid Classes [3][4][5]

-

Objective: To separate and quantify the different phospholipid classes within the total lipid extract.

-

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205-214 nm)

-

Normal-phase silica column (e.g., LiChrosorb Si60)

-

-

Mobile Phase (Isocratic Elution Example): [4]

-

Acetonitrile:Methanol:Sulfuric Acid (100:3:0.05, v/v/v)

-

-

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the redissolved lipid extract onto the column.

-

Elute the phospholipids isocratically at a constant flow rate.

-

Detect the eluting phospholipids using an ELSD or UV detector.

-

Identify the phospholipid classes by comparing their retention times with those of known standards (e.g., PC, PE, PI standards).

-

Quantify the amount of each phospholipid class by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.

-

Protocol 2: Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of fatty acids within the phospholipids to their corresponding fatty acid methyl esters (FAMEs) for analysis by GC-MS.

1. Preparation of Fatty Acid Methyl Esters (FAMEs) by Transesterification [6][7][8]

-

Objective: To convert the fatty acyl chains of the phospholipids into volatile FAMEs.

-

Materials:

-

Total lipid extract from Protocol 1

-

Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (BF₃-methanol, 12-14%)

-

Hexane or Isooctane

-

Saturated NaCl solution

-

Glass tubes with PTFE-lined screw caps

-

Heating block or water bath

-

-

Procedure:

-

Place the dried total lipid extract in a glass tube.

-

Add methanolic HCl or BF₃-methanol to the tube.

-

Seal the tube tightly and heat at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to allow for complete transesterification.

-

Cool the reaction mixture to room temperature.

-

Add a volume of hexane or isooctane and a volume of saturated NaCl solution to the tube.

-

Vortex the mixture to extract the FAMEs into the upper organic phase.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

-

2. GC-MS Analysis of FAMEs [9][10]

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Instrumentation and Columns:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column suitable for FAME analysis (e.g., a wax-type column like DB-FATWAX or a cyanopropyl phase column)

-

-

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

MS Detector: Electron Impact (EI) ionization mode.

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC.

-

The FAMEs are separated based on their boiling points and polarity as they pass through the GC column.

-

The separated FAMEs enter the mass spectrometer, where they are ionized and fragmented.

-

Identify the individual FAMEs by comparing their retention times and mass spectra to those of a known FAME standard mixture.

-

Quantify the relative percentage of each fatty acid by integrating the peak areas in the chromatogram.

-

Signaling Pathways and Logical Relationships

The constituent phospholipids of this compound, particularly phosphatidylinositol and phosphatidylcholine, are key players in fundamental cellular signaling pathways.

Phosphatidylinositol Signaling Pathway

Phosphatidylinositol and its phosphorylated derivatives are central to signal transduction cascades that regulate a multitude of cellular processes. A key pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

Caption: The Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathway.

Kennedy Pathway for Phospholipid Biosynthesis

Phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are synthesized de novo via the Kennedy pathway. This pathway is crucial for maintaining membrane integrity and cellular function.

References

- 1. lecipro.com [lecipro.com]

- 2. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mtc-usa.com [mtc-usa.com]

- 4. researchgate.net [researchgate.net]

- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. gcms.cz [gcms.cz]

- 9. lipidmaps.org [lipidmaps.org]

- 10. researchgate.net [researchgate.net]

The Intricate Architecture of Asolectin: A Technical Guide to its Lipid Composition

For Researchers, Scientists, and Drug Development Professionals

Asolectin, a natural lipid mixture derived from soybean, stands as a cornerstone in various scientific disciplines, particularly in the reconstitution of membrane proteins and as a key component in drug delivery systems. Its utility stems from its close resemblance to biological membranes, providing a fluid and dynamic environment for a multitude of applications. This technical guide offers an in-depth exploration of the structural and compositional intricacies of the this compound lipid mixture, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its components and analytical workflows.

Core Composition of this compound: A Phospholipid Medley

This compound is not a single molecular entity but rather a complex amalgam of phospholipids, with smaller proportions of neutral lipids, glycolipids, and sterols.[1][2] The precise composition can exhibit variability depending on the source and purification methods employed. However, a general consensus on its principal components provides a foundational understanding of its properties.

Phospholipid Profile

The phospholipid contingent of this compound is its most functionally significant fraction, endowing it with the ability to form bilayer structures reminiscent of cellular membranes. The primary phospholipid classes include phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[3][4] Other phospholipids such as phosphatidic acid (PA) and phosphatidylserine (PS) are also present in smaller quantities.[4][5]

Below is a summary of the typical phospholipid composition of deoiled soybean lecithin, a product closely related to this compound.

| Phospholipid Component | Abbreviation | Percentage Composition (%) |

| Phosphatidylcholine | PC | ~21-23% |

| Phosphatylethanolamine | PE | ~20-22% |

| Phosphatidylinositol | PI | ~14-19% |

| Phosphatidic Acid | PA | ~8-10% |

| Phosphatidylserine | PS | ~1% |

| Minor Phospholipids | ~8% | |

| Glycolipids | ~12-15% | |

| Complexed Sugars | ~8% | |

| Neutral Lipids | ~3% |

Table 1: Typical Phospholipid and Lipid Composition of Deoiled Soybean Lecithin. Data compiled from multiple sources.[3][5]

Fatty Acid Profile

The fatty acid composition of the acyl chains within the phospholipids dictates the fluidity and phase behavior of this compound membranes. This compound is characterized by a high proportion of polyunsaturated fatty acids, which contributes to its fluid nature at physiological temperatures.[6][7][8]

The general distribution of fatty acid saturation in this compound is summarized below.

| Fatty Acid Type | Percentage Composition (%) |

| Polyunsaturated | ~62% |

| Saturated | ~24% |

| Monounsaturated | ~14% |

Table 2: General Fatty Acid Saturation Profile of this compound.[6][7][8]

A more detailed breakdown of the common fatty acids found in deoiled soy lecithin is provided in the following table.

| Fatty Acid | Abbreviation | Percentage Composition (%) |

| Linoleic Acid | C18:2 | ~58.0% |

| Oleic Acid | C18:1 | ~10.7% |

| Linolenic Acid | C18:3 | ~6.8% |

| Palmitic Acid | C16:0 | ~18.4% |

| Stearic Acid | C18:0 | ~4.0% |

| Others | ~2.1% |

Table 3: Common Fatty Acid Composition of Deoiled Soy Lecithin.[5]

Visualizing the Molecular Architecture and Analytical Workflow

To better understand the relationships between the components of this compound and the processes used to analyze them, the following diagrams are provided.

Experimental Protocols for Compositional Analysis

The characterization of this compound's lipid composition relies on a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for key experiments.

Phospholipid Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative and preparative separation of phospholipid classes.

3.1.1. Materials and Reagents:

-

TLC plates (Silica Gel 60)

-

Developing tank

-

Spotting capillaries

-

This compound sample dissolved in chloroform:methanol (2:1, v/v)

-

Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v) or Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)

-

Visualization Reagents:

-

Iodine vapor

-

Ninhydrin spray (for aminophospholipids like PE and PS)

-

Molybdenum blue spray (for phosphate groups)

-

3.1.2. Protocol:

-

Plate Activation: Activate the TLC plate by heating it at 110°C for 30-60 minutes. Allow to cool in a desiccator.

-

Sample Application: Using a capillary tube, carefully spot a small amount of the dissolved this compound sample onto the origin line of the TLC plate.

-

Development: Place the spotted plate in a developing tank pre-equilibrated with the mobile phase. Ensure the solvent level is below the sample spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Drying: Remove the plate from the tank and mark the solvent front. Dry the plate in a fume hood.

-

Visualization:

-

Place the dried plate in a sealed tank containing iodine crystals. The lipids will appear as yellow-brown spots.

-

Alternatively, spray the plate with ninhydrin solution and heat to visualize PE and PS as pink-purple spots.

-

For specific detection of phospholipids, use a molybdenum blue spray, which will stain the phosphate-containing lipids blue.

-

-

Identification: Identify the separated phospholipid classes by comparing their retention factor (Rf) values to those of known standards run on the same plate.

Phospholipid Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative analysis of the phospholipid composition.

3.2.1. Materials and Reagents:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Normal-phase silica column (e.g., Lichrosorb Si60)

-

Mobile Phase: Acetonitrile:Methanol:Water (65:21:14, v/v/v) is a commonly used mobile phase.

-

This compound sample dissolved in the mobile phase

-

Phospholipid standards for calibration

3.2.2. Protocol:

-

Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Instrument Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the detector wavelength to approximately 205-214 nm for UV detection.

-

Injection: Inject a known volume of the prepared sample onto the column.

-

Chromatographic Separation: The different phospholipid classes will separate based on their polarity, with less polar lipids eluting earlier.

-

Quantification: Create a calibration curve for each phospholipid class using known concentrations of standards. Determine the concentration of each phospholipid in the this compound sample by comparing its peak area to the calibration curve.

Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for determining the fatty acid composition of lipids.

3.3.1. Materials and Reagents:

-

GC-MS system with a suitable capillary column (e.g., a wax or polar column)

-

This compound sample

-

Methanol containing 1% (v/v) sulfuric acid or boron trifluoride (BF3) in methanol for transesterification

-

Hexane for extraction

-

Anhydrous sodium sulfate

-

Fatty Acid Methyl Ester (FAME) standards

3.3.2. Protocol:

-

Transesterification:

-

Place a known amount of this compound in a screw-capped tube.

-

Add methanolic sulfuric acid or BF3-methanol.

-

Heat the mixture at 60-100°C for 1-2 hours to convert the fatty acids to their volatile methyl esters (FAMEs).

-

-

Extraction:

-

After cooling, add water and hexane to the tube.

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

-

Purification:

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume of the FAME extract into the GC-MS.

-

The GC will separate the individual FAMEs based on their boiling points and polarity.

-

The mass spectrometer will fragment the eluting FAMEs, providing a characteristic mass spectrum for each, allowing for their identification.

-

-

Quantification: Identify and quantify the individual fatty acids by comparing their retention times and mass spectra to those of known FAME standards. The peak area of each FAME is proportional to its concentration.

Conclusion

This compound's intricate yet well-characterized lipid composition makes it an invaluable tool in membrane research and pharmaceutical development. Its blend of phospholipids and a high degree of unsaturated fatty acids provides a biomimetic environment that is essential for the functional reconstitution of membrane proteins and the formulation of effective drug delivery vehicles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound, enabling researchers to precisely characterize this versatile lipid mixture for their specific applications. A thorough understanding of its structure is paramount to harnessing its full potential in advancing scientific discovery and therapeutic innovation.

References

- 1. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Lecithin in Phospholipids by HPLC [spkx.net.cn]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Preparative HPLC Isolation and Identification of Phospholipids from Soy Lecithin | Semantic Scholar [semanticscholar.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

Asolectin as a Natural Phospholipid Source: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asolectin, a natural mixture of phospholipids extracted from soybeans, serves as a vital resource in various scientific and pharmaceutical applications. Its biocompatibility, rich composition of key phospholipids, and ability to form lipid bilayers make it an ideal model for studying cell membranes, a vehicle for drug delivery systems, and a tool for the reconstitution of membrane proteins. This technical guide provides a comprehensive overview of this compound, including its detailed composition, methods for its extraction and analysis, and its application in experimental protocols. Special emphasis is placed on its role in signaling pathways and as a component in the creation of proteoliposomes for functional studies of membrane proteins.

Introduction

Biological membranes are fundamental to cellular life, acting as selective barriers and platforms for a multitude of biochemical processes. Phospholipids are the primary building blocks of these membranes, and their composition dictates the physical and functional properties of the bilayer. This compound, a crude extract of soybean phospholipids, offers a complex and biologically relevant mixture that includes phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). This complexity makes this compound a more representative model of natural cell membranes compared to synthetic lipid mixtures. Its utility spans from basic research in membrane biophysics to the development of sophisticated drug delivery vehicles. This guide aims to provide researchers and drug development professionals with the in-depth technical knowledge required to effectively utilize this compound in their work.

Composition of this compound

The precise composition of this compound can vary depending on the soybean source and the extraction method employed. However, it is generally characterized by a high content of unsaturated fatty acids and a mixture of key phospholipids.

Phospholipid Composition

This compound is a complex mixture of various phospholipids. The relative abundance of these components is crucial for its physical properties and its utility in different applications.[1][2] Deoiled soy lecithin, a more purified form, has a well-characterized phospholipid profile.[2]

| Phospholipid Class | Abbreviation | Weight Percentage (%) in Deoiled Soy Lecithin[2] | Weight Percentage (%) in Soybean Polar Lipid Extract[3] |

| Phosphatidylcholine | PC | 21 | 45.7 |

| Phosphatidylethanolamine | PE | 22 | 22.1 |

| Phosphatidylinositol | PI | 19 | 18.4 |

| Phosphatidic Acid | PA | 10 | 6.9 |

| Phosphatidylserine | PS | 1 | - |

| Glycolipids | - | 12 | - |

| Other (Unknown) | - | - | 6.9 |

Fatty Acid Composition

The fatty acid composition of this compound is predominantly unsaturated, which contributes to the fluidity of the liposomes and membranes formed from it.[4]

| Fatty Acid | Abbreviation | Percentage (%) in Deoiled Soy Lecithin[2] |

| Palmitic Acid | C16:0 | 18.4 |

| Stearic Acid | C18:0 | 4.0 |

| Oleic Acid | C18:1 | 10.7 |

| Linoleic Acid | C18:2 | 58.0 |

| Linolenic Acid | C18:3 | 6.8 |

| Others | - | 2.1 |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and application of this compound.

Extraction and Purification of this compound from Soybeans

This protocol describes a common solvent extraction method to isolate this compound from raw soybeans.[5][6][7][8]

Materials:

-

Soybeans, ground

-

Hexane

-

Acetone, chilled

-

Ethanol (96% v/v)

-

Rotary evaporator

-

Centrifuge

-

Filter paper

Procedure:

-

Oil Extraction: Mix the ground soybeans with hexane in a 1:5 (w/v) ratio. Stir the mixture for 2 hours at room temperature to extract the crude soybean oil.

-

Filtration: Filter the mixture through filter paper to separate the soybean meal from the hexane-oil mixture (miscella).

-

Solvent Evaporation: Remove the hexane from the miscella using a rotary evaporator to obtain the crude soybean oil.

-

Degumming (this compound Precipitation): Add a small amount of water (2-3% of the oil volume) to the crude oil and heat to 70°C while stirring. This will hydrate the phospholipids, causing them to precipitate.

-

Separation of Gums: Centrifuge the mixture to separate the precipitated phospholipids (gums) from the oil.

-

De-oiling with Acetone: Wash the collected gums multiple times with chilled acetone. Phospholipids are insoluble in acetone, while triglycerides and other neutral lipids will be removed.

-

Ethanol Extraction: After acetone washing, extract the phospholipid-rich residue with 96% ethanol. Phosphatidylcholine and other polar lipids are soluble in ethanol.

-

Final Purification: Concentrate the ethanol extract to 50-60% and add a specific amount of acetone for further extraction to precipitate the purified this compound.

-

Drying: Dry the final product under vacuum to obtain a fine powder.

Quantitative Analysis of this compound Phospholipids

3.2.1. Thin-Layer Chromatography (TLC)

This method allows for the separation and semi-quantitative analysis of the different phospholipid classes in this compound.[9][10][11]

Materials:

-

Silica gel TLC plates (boric acid impregnated for better PI/PS separation)

-

Developing solvent: Chloroform/Ethanol/Water/Triethylamine (30:35:7:35 v/v/v/v)

-

Iodine vapor or other suitable visualization agent

-

This compound sample dissolved in chloroform

-

Phospholipid standards

Procedure:

-

Plate Preparation: Pre-wash silica gel TLC plates by running them in chloroform/methanol (1:1 v/v). For enhanced separation of acidic phospholipids, impregnate the plates by dipping them in a 1.8% boric acid solution in ethanol for 2 minutes. Activate the plates by heating at 110°C for 15 minutes.

-

Sample Application: Spot the this compound solution and phospholipid standards onto the baseline of the TLC plate.

-

Development: Place the plate in a developing tank containing the solvent system. Allow the solvent to migrate up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate from the tank, air dry, and visualize the separated spots using iodine vapor.

-

Quantification: Scrape the individual spots into separate tubes. The amount of phosphorus in each spot can be determined colorimetrically after acid digestion, or the fatty acids can be methylated and quantified by gas chromatography.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and quantitative analysis of the phospholipid composition.[12][13]

Materials:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Silica column (e.g., Lichrosorb Si60)

-

Mobile phase: Acetonitrile/Methanol/Water (65:21:14 v/v/v)

-

This compound sample dissolved in the mobile phase

-

Phospholipid standards

Procedure:

-

Sample Preparation: Prepare a known concentration of the this compound sample and standards in the mobile phase.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Run the separation using the specified mobile phase at a constant flow rate (e.g., 1.8 ml/min).

-

Detection: Detect the eluting phospholipids using a UV detector at 205 nm or an ELSD.

-

Quantification: Create a standard curve for each phospholipid standard and use it to quantify the amount of each phospholipid in the this compound sample based on the peak areas.

Preparation of this compound Liposomes

This protocol describes the thin-film hydration method followed by extrusion for preparing unilamellar this compound liposomes.

Materials:

-

This compound

-

Chloroform

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Film Formation: Dissolve this compound in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the flask and gently agitate to hydrate the lipid film. This will form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).

Reconstitution of a Membrane Protein into this compound Liposomes

This protocol outlines a general procedure for reconstituting a purified membrane protein into pre-formed this compound liposomes.[14][15][16][17]

Materials:

-

Purified membrane protein solubilized in a detergent (e.g., octyl glucoside, DDM)

-

Pre-formed this compound liposomes

-

Bio-Beads or dialysis cassette for detergent removal

-

Ultracentrifuge

Procedure:

-

Mixing: Mix the detergent-solubilized membrane protein with the pre-formed this compound liposomes. The ratio of protein to lipid should be optimized for the specific protein.

-

Detergent Removal: Remove the detergent slowly to allow the protein to insert into the liposome bilayer. This can be achieved by adding Bio-Beads to the mixture and incubating with gentle agitation, or by dialysis against a detergent-free buffer.

-

Proteoliposome Recovery: After detergent removal, the proteoliposomes can be collected by ultracentrifugation. The pellet containing the proteoliposomes is then resuspended in the desired buffer.

-

Characterization: The success of the reconstitution can be assessed by functional assays of the protein, and the orientation of the protein in the liposomes can be determined using appropriate assays (e.g., accessibility to proteases or antibodies).

Signaling Pathways and Experimental Workflows

The phospholipid components of this compound are key players in various cellular signaling pathways. This section provides diagrams of representative pathways and a general experimental workflow utilizing this compound.

Signaling Pathways

Phosphatidylinositol Signaling Pathway

The phosphatidylinositol signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses.[18][19][20] Phosphatidylinositol (PI), a component of this compound, and its phosphorylated derivatives are central to this pathway.

Caption: The Phosphatidylinositol Signaling Pathway.

Kennedy Pathway for PE and PC Synthesis

Phosphatidylethanolamine (PE) and phosphatidylcholine (PC), major components of this compound, are synthesized de novo via the Kennedy pathway. This pathway is essential for membrane biogenesis.

Caption: De novo synthesis of PE and PC via the Kennedy Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in membrane protein studies.

Caption: Experimental workflow for membrane protein reconstitution using this compound.

Applications in Research and Drug Development

This compound's utility extends across numerous research and development areas:

-

Model Membranes: this compound liposomes serve as excellent models for studying the biophysical properties of cell membranes, including fluidity, permeability, and protein-lipid interactions.

-

Drug Delivery: The biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules make this compound liposomes attractive vehicles for drug delivery.[21] They can improve the solubility, stability, and bioavailability of therapeutic agents.

-

Membrane Protein Reconstitution: this compound provides a native-like lipid environment for the functional reconstitution of purified membrane proteins.[14][21] This is critical for studying their activity in a controlled in vitro system, free from the complexity of the cellular environment.

-

Nanotechnology: this compound is used in the formation of various nanostructures, such as nanodiscs and bicelles, which are valuable tools for the structural and functional analysis of membrane proteins.

Conclusion

This compound is a versatile and cost-effective natural phospholipid source that holds significant value for researchers, scientists, and drug development professionals. Its complex, yet biologically relevant, composition provides a robust platform for a wide range of applications, from fundamental membrane research to the development of novel therapeutic delivery systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory. As the demand for biocompatible and effective drug delivery systems and the need for a deeper understanding of membrane protein function continue to grow, the importance of natural phospholipid sources like this compound is set to increase.

References

- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 2. lecipro.com [lecipro.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]

- 5. CN101671359B - Method for preparing high-purity soybean lecithin by utilizing solvent extraction - Google Patents [patents.google.com]

- 6. Soybean Oil Leaching Process to Produce Crude Oil [bestoilmillplant.com]

- 7. aocs.org [aocs.org]

- 8. CN102977136A - Technique for simultaneously extracting soybean lecithin and pigment from soybean oil - Google Patents [patents.google.com]

- 9. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Analysis of Lecithin in Phospholipids by HPLC [spkx.net.cn]

- 14. researchgate.net [researchgate.net]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. cusabio.com [cusabio.com]

- 19. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 20. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 21. New BD reaction format for expression of membrane proteins and direct preparation of this compound-based proteoliposomes | CellFree Sciences [cfsciences.com]

The Multifaceted Role of Asolectin in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asolectin, a natural extract of soybean phospholipids, serves as a cornerstone in various biological and biomedical research fields. Its unique composition, closely mimicking that of eukaryotic cell membranes, makes it an invaluable tool for creating artificial membrane systems. This technical guide provides an in-depth exploration of this compound's functions, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.

Core Functions and Applications of this compound

This compound's primary function in biological research is its ability to self-assemble into liposomes, which are spherical vesicles composed of a lipid bilayer. These structures serve as versatile models for cell membranes, enabling the study of membrane protein function, membrane permeability, and drug-membrane interactions. Key applications include:

-

Reconstitution of Membrane Proteins: this compound liposomes provide a stable and physiologically relevant environment for reconstituting purified membrane proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] This allows for the detailed investigation of their structure, function, and modulation by various factors in a controlled setting.

-

Drug Delivery Systems: The biocompatible and biodegradable nature of this compound makes it an excellent candidate for developing liposomal drug delivery systems. These systems can encapsulate both hydrophilic and lipophilic drugs, offering advantages like improved solubility, controlled release, and targeted delivery.

-

Model Membranes for Biophysical Studies: this compound-based planar lipid bilayers and liposomes are widely used to study the fundamental biophysical properties of membranes, including fluidity, permeability, and electrical characteristics.

-

Mitochondrial Research: Due to its compositional similarity to mitochondrial membranes, this compound is employed in studies of mitochondrial processes, such as the mitochondrial permeability transition pore (MPTP) opening, a key event in apoptosis.[2]

Quantitative Composition of this compound

This compound is a complex mixture of phospholipids and fatty acids. While the exact composition can vary between batches and suppliers, the following tables provide a representative overview of its key components.

Table 1: Phospholipid Composition of Soybean Lecithin

| Phospholipid Class | Percentage (%) |

| Phosphatidylcholine (PC) | ~55.3 |

| Phosphatidylethanolamine (PE) | ~26.3 |

| Phosphatidylinositol (PI) | ~18.4 |

Source:[3]

Table 2: General Fatty Acid Composition of this compound

| Fatty Acid Type | Percentage (%) |

| Poly-unsaturated | ~62 |

| Saturated | ~24 |

| Mono-unsaturated | ~14 |

Source:[4]

Table 3: Detailed Fatty Acid Profile of Soybean Phospholipids (Representative Examples)

| Fatty Acid | Notation | Percentage Range (%) |

| Palmitic Acid | C16:0 | 9.18 - 13.02 |

| Stearic Acid | C18:0 | 2.80 - 4.74 |

| Oleic Acid | C18:1 (ω9) | 16.52 - 33.80 |

| Linoleic Acid | C18:2 (ω6) | 44.72 - 60.34 |

| α-Linolenic Acid | C18:3 (ω3) | 5.62 - 9.54 |

| Arachidic Acid | C20:0 | 0.26 - 0.48 |

| Gondoic Acid | C20:1 (ω9) | 0.22 - 0.41 |

| Behenic Acid | C22:0 | 0.27 - 0.59 |

| Lignoceric Acid | C24:0 | 0.00 - 0.39 |

Source:[5]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Liposomes by Sonication

This protocol describes the formation of small unilamellar vesicles (SUVs) using probe sonication.

Materials:

-

This compound from soybean

-

Chloroform

-

Acetone, ice-cold

-

Nitrogen gas

-

Milli-Q water or desired buffer

-

Probe sonicator

Procedure:

-

Phospholipid Purification:

-

Dissolve 10 g of this compound in 30 ml of chloroform.

-

Add 180 ml of ice-cooled acetone to the solution and stir the suspension on a magnetic stirrer for 2 hours at room temperature.

-

Allow the phospholipids to precipitate overnight at 4°C.

-

Discard the supernatant and dry the pellet completely under a stream of nitrogen gas.

-

Store the dried phospholipid mixture at -20°C until use.

-

-

Liposome Suspension:

-

Prepare a liposome suspension at a concentration of 10-100 mg/ml in Milli-Q water or the desired buffer.

-

-

Sonication:

-

Sonicate the liposome suspension on ice using a probe sonicator. A typical setting is 15% amplitude and a 30% duty cycle.

-

Continue sonication until the appearance of the suspension changes from milky to nearly transparent, indicating the formation of SUVs.

-

Reconstitution of a Membrane Protein (MscL) into this compound Liposomes

This protocol details the reconstitution of the mechanosensitive channel of large conductance (MscL) into this compound liposomes.[6]

Materials:

-

Purified MscL protein in a detergent solution (e.g., Triton X-100)

-

This compound

-

Buffer (e.g., 150 mM NaCl, 10 mM sodium phosphate, pH 8.0)

-

Extruder with a 400 nm polycarbonate membrane

-

Bio-Beads or dialysis cassette for detergent removal

Procedure:

-

Liposome Preparation:

-

Suspend this compound in the buffer to a final concentration of 20 mg/ml by vortexing and brief sonication.

-

Subject the suspension to 7 freeze-thaw cycles using liquid nitrogen and a 50°C water bath.

-

Extrude the liposome suspension 11 times through a 400 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).[6]

-

-

Detergent Destabilization:

-

Destabilize the pre-formed LUVs by adding a controlled amount of Triton X-100. The exact amount should be determined empirically through a lipid titration method.

-

-

Protein Insertion:

-

Mix the purified MscL protein with the destabilized liposomes at a protein-to-lipid ratio of 1:50 (w/w).

-

Incubate the mixture for 30 minutes at 50°C to facilitate protein insertion.[6]

-

-

Detergent Removal:

-

Remove the detergent from the proteoliposome mixture using either Bio-Beads (hydrophobic adsorbent) or dialysis against a large volume of detergent-free buffer. This step is crucial for the formation of sealed proteoliposomes.

-

Calcein Leakage Assay for Mitochondrial Permeability Transition

This assay uses this compound liposomes as a model system to study the opening of the mitochondrial permeability transition pore (MPTP) by monitoring the release of a fluorescent dye.

Materials:

-

This compound liposomes

-

Calcein

-

Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Inducer of MPTP opening (e.g., Ca2+, reactive oxygen species)

-

Triton X-100 (for 100% leakage control)

-

Fluorometer

Procedure:

-

Preparation of Calcein-Loaded Liposomes:

-

Prepare this compound liposomes in a buffer containing a high concentration of calcein (e.g., 50 mM). At this concentration, the fluorescence of calcein is self-quenched.

-

Remove the non-encapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

-

-

Fluorescence Measurement:

-

Dilute the calcein-loaded liposomes in the assay buffer in a fluorometer cuvette.

-

Record the baseline fluorescence (excitation ~490 nm, emission ~520 nm).

-

Add the MPTP-inducing agent to the cuvette and monitor the increase in fluorescence over time. The increase in fluorescence corresponds to the leakage of calcein from the liposomes and its de-quenching upon dilution in the external medium.

-

-

Data Normalization:

-

At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and achieve 100% calcein release.

-

The percentage of calcein leakage at any given time point can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.[7]

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for the preparation of this compound liposomes by sonication.

Caption: Workflow for reconstituting a membrane protein into this compound liposomes.

Caption: Workflow for the calcein leakage assay to measure membrane permeability.

Conclusion

This compound's versatility and close resemblance to biological membranes have solidified its importance in a wide array of research and development applications. From fundamental biophysical studies to the development of novel drug delivery platforms, this compound provides a robust and reliable model system. This guide offers a comprehensive overview of its properties, applications, and associated experimental protocols, empowering researchers to effectively harness the potential of this natural phospholipid mixture in their scientific endeavors.

References

- 1. cfsciences.com [cfsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 4. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]

- 5. Chemometric Approach to Fatty Acid Profiles in Soybean Cultivars by Principal Component Analysis (PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The activation mode of the mechanosensitive ion channel, MscL, by lysophosphatidylcholine differs from tension-induced gating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Asolectin: A Technical Guide for Researchers and Drug Development Professionals

Abstract